(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime
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Overview
Description
(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion to the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the oxime.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-amine: A reduction product of the oxime.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Another derivative of the pyrazole ring.
Uniqueness
(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime is unique due to the presence of both the trifluoromethyl group and the oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F3N3O |
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Molecular Weight |
207.15 g/mol |
IUPAC Name |
(NE)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3/b12-4+ |
InChI Key |
AMIUJCSIBFVVOE-UUILKARUSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NN(C(=C1)C(F)(F)F)C |
Canonical SMILES |
CC(=NO)C1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
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